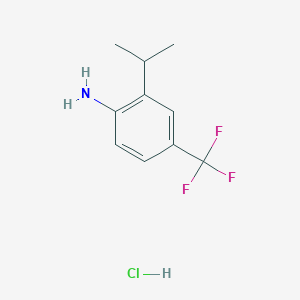
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, an indolinone moiety, and a bromine atom. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction involving an appropriate aniline derivative.
Bromination: The indolinone is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Condensation Reaction: The final step involves the condensation of the brominated indolinone with the pyrazole derivative in the presence of a suitable catalyst to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the ethoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- (E)-N’-(5-chloro-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(5-fluoro-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
The presence of the bromine atom in (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide may confer unique reactivity and biological activity compared to its chloro or fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall stability.
特性
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-2-29-13-5-3-4-11(8-13)16-10-17(24-23-16)19(27)26-25-18-14-9-12(21)6-7-15(14)22-20(18)28/h3-10,22,28H,2H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVAAFHUUCSLFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2383205.png)





![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2383216.png)

![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)
![Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate](/img/structure/B2383224.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2383225.png)


